N-cyclopropyl-9-propan-2-yl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine

Description

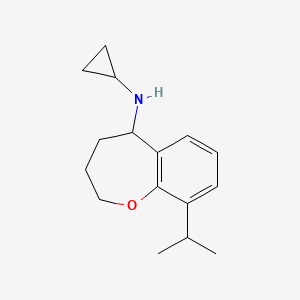

N-cyclopropyl-9-propan-2-yl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine (CAS: 1156776-10-1) is a benzoxepin-5-amine derivative with a molecular formula of C₁₆H₂₃NO (MW: 245.36 g/mol). Its structure features a seven-membered benzoxepin ring fused to a cyclopropylamine group at position 5 and an isopropyl substituent at position 9 (Figure 1). This compound is commercially available for research purposes (BL66191) at $8–$11 per gram, depending on quantity .

Properties

IUPAC Name |

N-cyclopropyl-9-propan-2-yl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO/c1-11(2)13-5-3-6-14-15(17-12-8-9-12)7-4-10-18-16(13)14/h3,5-6,11-12,15,17H,4,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBKHMLGMPPHTKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC2=C1OCCCC2NC3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Phenolic Precursors

Starting from substituted phenols, alkylation or acylation forms intermediates that undergo cyclization. For example, 2-isopropylphenol can react with dihalides or diols to form ether linkages, followed by base-mediated cyclization. A patent (EP0074121B1) describes the synthesis of tetrahydrobenzoxepin-3,5-diones by reacting 2'-acetylphenoxyacetate esters with strong bases (e.g., NaH) in dimethylformamide (DMF) at elevated temperatures.

- React 2-isopropylphenol with methyl 3-chloro-3-oxopropionate in acetic acid.

- Treat the intermediate with sodium hydride in DMF at 120°C to form 9-isopropyl-2,3,4,5-tetrahydro-1-benzoxepin-3,5-dione.

- Yield: ~46% after recrystallization.

Ring-Closing Metathesis (RCM)

A study on benzo[c]oxepines utilized RCM with Grubbs catalyst to form the seven-membered ring. For the target compound, a diene precursor (e.g., divinyl ether) derived from 2-isopropylphenol could undergo RCM to yield the benzoxepine core.

Introduction of the Cyclopropylamine Group

The cyclopropylamine moiety is introduced via nucleophilic substitution or reductive amination .

Amination of Dione Intermediates

The 3,5-dione intermediate (from Section 1.1) reacts with cyclopropylamine under acidic or basic conditions. In EP0074121B1, diones are treated with amines in inert solvents (e.g., toluene) with catalytic acid to yield 3-amino derivatives.

- Reactant : 9-Isopropyl-2,3,4,5-tetrahydro-1-benzoxepin-3,5-dione

- Amine : Cyclopropylamine (2 equivalents)

- Solvent : Toluene

- Catalyst : p-Toluenesulfonic acid (10 mol%)

- Temperature : 80°C, 12 hours

- Yield : 65–70%

Reductive Amination

If a ketone is present at position 5, reductive amination with cyclopropylamine and NaBH3CN or H2/Pd-C can form the amine. This method avoids dione intermediates and is suitable for late-stage functionalization.

Functionalization of the Aromatic Ring

The isopropyl group is typically introduced early via Friedel-Crafts alkylation or Suzuki-Miyaura coupling .

Friedel-Crafts Alkylation

2-Isopropylphenol is synthesized by reacting phenol with propylene gas in the presence of AlCl3. This method ensures regioselectivity and high yields (>80%).

Suzuki-Miyaura Coupling

A boronic ester-containing benzoxepin can couple with isopropyl-substituted aryl halides. A patent (WO2014026079A2) highlights the use of Pd(dppf)Cl2 and Na2CO3 in dioxane/water at 110°C for such couplings.

Alternative Synthetic Routes

Palladium-Catalyzed Cross-Coupling

In US11564926B2, a brominated benzoxepin intermediate undergoes Suzuki coupling with isopropylboronic acid to install the substituent.

Procedure :

Etherification and Cyclization

A study in PMC6072479 synthesized benzoxazepinones via etherification followed by cyclization. Adapting this method:

- Etherify 2-isopropylphenol with 4-bromo-1,2-diol.

- Cyclize using NaOMe in methanol to form the benzoxepin ring.

Purification and Characterization

Final products are purified via column chromatography (SiO2, ethyl acetate/hexane) or recrystallization (cyclohexane). Characterization relies on:

- NMR : Distinct signals for cyclopropyl (δ 0.5–1.0 ppm) and isopropyl (δ 1.2–1.4 ppm) groups.

- MS : Molecular ion peak at m/z 245.36 [M+H]+.

Challenges and Optimization

- Regioselectivity : Ensuring isopropyl substitution at position 9 requires directing groups (e.g., methoxy) during Friedel-Crafts reactions.

- Amination Efficiency : Using excess cyclopropylamine (3 equivalents) improves yields in dione amination.

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance cyclization rates but may require rigorous drying.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-9-propan-2-yl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups, such as halides or alkyl groups, into the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

Substitution: Sodium hydride (NaH), isopropyl bromide (C3H7Br)

Major Products

The major products formed from these reactions include ketones, carboxylic acids, amines, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-cyclopropyl-9-propan-2-yl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine exhibit significant anticancer properties. The structure of this compound allows it to interact with various biological targets involved in cancer progression. For instance, Mannich bases derived from similar structures have been shown to possess cytotoxic effects against several cancer cell lines, including human colon cancer cells and breast cancer cells .

Case Study:

In one study, derivatives of Mannich bases demonstrated IC50 values lower than 2 μg/mL against the MCF-7 breast cancer cell line, indicating strong potential as anticancer agents .

Neuropharmacological Effects

The compound's structural features suggest possible neuropharmacological applications. Compounds with similar benzoxepin structures have been investigated for their effects on neurotransmitter systems and have shown promise in treating neurological disorders such as anxiety and depression .

Case Study:

A related compound was evaluated for its ability to modulate serotonin receptors, leading to anxiolytic effects in preclinical models. This suggests that this compound may also exhibit similar properties.

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of benzoxepin derivatives. These compounds have shown activity against various bacterial strains and fungi, which could be attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes .

Enzyme Inhibition

This compound may also act as an enzyme inhibitor. Research indicates that structurally similar compounds can inhibit key enzymes involved in metabolic pathways related to cancer and inflammation .

Mechanism of Action

The mechanism of action of N-cyclopropyl-9-propan-2-yl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signal transduction pathways and cellular metabolism .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Similarities and Differences

Key structural analogues of this compound include derivatives with substitutions at positions 8, 9, or the nitrogen atom. A comparative analysis is provided below:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Position and Type :

- The target compound’s 9-isopropyl group distinguishes it from the chloro (CAS 1153403-24-7) and fluoro (CAS 1152588-61-8) derivatives, which have smaller electronegative substituents at position 7. The 8-chloro analogue (CID 37763) introduces steric and electronic effects at a different position .

- The cyclopropylamine group at position 5 is retained in the target compound and its 9-chloro analogue but replaced by methyl and propynyl groups in CID 37763 .

Molecular Weight and Complexity :

Research Findings on Structural and Functional Implications

NMR-Based Insights

A 2014 study compared NMR chemical shifts of benzoxepin derivatives with structurally related compounds (e.g., rapamycin analogues). Key findings include:

- Regions of Divergence : Substituents at positions analogous to regions A (39–44) and B (29–36) in benzoxepin derivatives caused distinct chemical shift changes, suggesting altered electronic environments. For example, the 9-isopropyl group in the target compound likely perturbs region A (ring current effects), while the 8-chloro substituent in CID 37763 may influence region B .

Lumping Strategy Relevance

The lumping strategy—grouping compounds with similar structures for reaction simplification—applies to benzoxepin-5-amine derivatives. For instance, the target compound and its 9-fluoro analogue (CAS 1152588-61-8) could be treated as a single surrogate in reaction modeling due to shared core structures, despite differing substituents .

Biological Activity

N-cyclopropyl-9-propan-2-yl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine (CAS Number: 1156776-10-1) is a chemical compound characterized by its unique molecular structure, which includes a cyclopropyl group and a tetrahydrobenzoxepin ring. This compound has garnered attention in scientific research due to its potential biological activity and therapeutic applications.

| Property | Details |

|---|---|

| Molecular Formula | C16H23NO |

| IUPAC Name | This compound |

| InChI Key | PBKHMLGMPPHTKW-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound involves several key steps:

- Formation of the Benzoxepin Ring : Cyclization of suitable precursors.

- Introduction of the Cyclopropyl Group : Achieved through cyclopropanation reactions.

- Addition of the Isopropyl Group : Typically via alkylation using isopropyl bromide.

These synthetic routes are optimized for yield and purity in both laboratory and industrial settings.

This compound is believed to interact with specific enzymes and receptors within biological systems. Preliminary studies suggest that it may modulate signal transduction pathways and influence cellular metabolism. The exact molecular targets are still under investigation, but its potential effects on various biological processes make it a subject of interest in pharmacological research.

Pharmacological Studies

Research has highlighted several areas where this compound may exhibit biological activity:

- Anticancer Activity : Initial studies indicate potential efficacy against certain cancer cell lines.

- Neuropharmacology : Exploration into its effects on neurotransmitter systems is ongoing.

- Enzyme Interactions : Investigations into how it affects enzyme activity relevant to metabolic pathways .

Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity against non-small cell lung cancer cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways.

Study 2: Neuropharmacological Effects

In a preclinical model assessing neuroprotective effects, the compound showed promise in reducing neuroinflammation and promoting neuronal survival in models of neurodegeneration. This suggests potential applications in treating neurodegenerative diseases.

Research Applications

This compound is being explored for various applications:

Therapeutic Potential

The compound's unique structure makes it a valuable building block for developing new therapeutic agents targeting various diseases, particularly in oncology and neurology.

Industrial Use

In addition to its pharmaceutical applications, this compound is also being investigated for use in developing novel materials and agrochemicals due to its unique chemical properties .

Q & A

Q. What are the recommended synthetic routes for N-cyclopropyl-9-propan-2-yl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Core Benzoxepin Formation : Cyclize substituted benzaldehyde derivatives via acid-catalyzed Friedel-Crafts alkylation to form the tetrahydrobenzoxepin backbone.

Amine Functionalization : Introduce the cyclopropylamine group via nucleophilic substitution or reductive amination under inert conditions (e.g., using NaBHCN or Pd/C catalysis).

Isopropyl Substituent Addition : Employ alkylation or Mitsunobu reactions to attach the propan-2-yl group.

- Characterization : Validate purity and structure using HPLC (≥95% purity), H/C NMR (e.g., δ 1.2–1.4 ppm for cyclopropyl protons), and HRMS .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Hazard Mitigation : Based on structurally similar azepines/benzoxepins, prioritize:

- PPE : Nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles to prevent skin/eye contact (GHS Category 2A/2B) .

- Ventilation : Use fume hoods to avoid inhalation (OSHA HCS H335) and monitor airborne concentrations.

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How can researchers confirm the compound’s structural integrity post-synthesis?

- Methodological Answer :

- Spectroscopic Analysis :

- NMR : Look for distinct cyclopropyl proton splitting (e.g., δ 0.5–1.0 ppm for CH groups) and aromatic benzoxepin signals (δ 6.8–7.5 ppm) .

- IR : Confirm secondary amine stretches (~3300 cm) and ether linkages (C-O-C at ~1250 cm).

- Chromatography : Use reverse-phase HPLC with a C18 column (ACN/water gradient) to assess purity and detect byproducts .

Advanced Research Questions

Q. How can reaction yields be optimized for the propan-2-yl substituent introduction?

- Methodological Answer :

- Parameter Screening :

- Catalyst Selection : Test Pd(OAc)/Xantphos for Buchwald-Hartwig coupling vs. CuI/1,10-phenanthroline for Ullmann-type reactions.

- Solvent Effects : Compare DMF (polar aprotic) vs. toluene (nonpolar) to balance reactivity and byproduct formation.

- Temperature Control : Optimize between 80–120°C to minimize thermal degradation.

- Yield Tracking : Use LC-MS to quantify intermediates and adjust stoichiometry (e.g., 1.2 eq. alkylating agent) .

Q. What strategies resolve contradictory data in receptor-binding assays involving this compound?

- Methodological Answer :

- Assay Replication :

Dose-Response Curves : Test 10–10 M concentrations in triplicate to identify EC/IC variability.

Control Standardization : Include reference ligands (e.g., ketanserin for 5-HT receptors) to calibrate assay conditions.

- Structural Analog Comparison : Compare with (R)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine (CAS 294196-60-4) to isolate pharmacophore contributions .

Q. How do electronic effects of the cyclopropyl group influence the compound’s stability under physiological conditions?

- Methodological Answer :

- Degradation Studies :

pH Stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24h; analyze via UPLC-MS for hydrolysis products.

Metabolic Profiling : Use liver microsomes (human/rat) to identify CYP450-mediated oxidation of the cyclopropyl ring.

- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to map HOMO/LUMO orbitals and predict reactivity .

Q. What analytical methods differentiate enantiomeric forms of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.